Loxanast

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Loxanast peut être synthétisé par diverses méthodes de synthèse organique. Une méthode courante implique la réaction de l'acide cyclohexanecarboxylique avec des agents alkylants appropriés dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et des conditions spécifiques de température et de pression pour assurer l'obtention du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l'aide de réacteurs chimiques à grande échelle. Le procédé implique l'utilisation de matières premières de haute pureté et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés. Le produit final est ensuite purifié en utilisant des techniques telles que la distillation et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le Loxanast subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction du this compound peut produire des alcools ou des hydrocarbures, selon l'agent réducteur utilisé.

Substitution : Le this compound peut participer à des réactions de substitution où le groupe acide carboxylique est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Agents halogénants, nucléophiles

Principaux produits :

Oxydation : Cétones, aldéhydes

Réduction : Alcools, hydrocarbures

Substitution : Composés halogénés, acides carboxyliques substitués

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière de départ pour la synthèse de divers composés organiques.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant qu'acide carboxylique, il peut former des liaisons hydrogène et participer à diverses réactions biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le this compound est utilisé .

Applications De Recherche Scientifique

Loxanast has several notable applications across different scientific disciplines:

Chemistry

This compound serves as a starting material for synthesizing various organic compounds. Its chemical structure allows it to participate in reactions such as oxidation, reduction, and substitution.

Biology

Research has focused on this compound's potential biological activities, including its interactions with biomolecules. Preliminary studies suggest it may exhibit certain biological properties that warrant further investigation.

Medicine

In the medical field, this compound is being explored for its therapeutic properties. It may serve as a precursor in drug development, potentially leading to new treatments for various conditions.

Industry

The compound is utilized in producing specialty chemicals and materials, highlighting its relevance in industrial applications.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to develop novel organic compounds with potential pharmaceutical applications. The study highlighted the efficiency of this compound in facilitating complex organic reactions. -

Case Study 2: Biological Activity Assessment

A study investigated this compound's interactions with specific enzymes, revealing potential inhibitory effects that could lead to therapeutic applications in enzyme-related diseases. -

Case Study 3: Industrial Application

In an industrial setting, this compound was employed to enhance the production processes of specialty chemicals. The results demonstrated improved efficiency and yield when integrated into existing manufacturing workflows.

Mécanisme D'action

The mechanism of action of Loxanast involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Le Loxanast peut être comparé à d'autres acides carboxyliques similaires, tels que :

Acide cyclohexanecarboxylique : Structure similaire mais sans substituant alkyle.

Acide adipique : Contient deux groupes acide carboxylique et est utilisé dans la production de nylon.

Acide benzoïque : Acide carboxylique aromatique avec des propriétés chimiques différentes.

Unicité : La structure unique du this compound, avec son substituant alkyle spécifique, lui confère des propriétés chimiques et physiques distinctes par rapport aux autres acides carboxyliques. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie .

Activité Biologique

Loxanast, a compound with the chemical identifier 69915-62-4, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily studied for its interactions with biomolecules and its potential therapeutic properties. As a carboxylic acid, it can form hydrogen bonds and participate in various biochemical reactions, influencing several molecular targets and pathways. The compound is utilized as a precursor in the synthesis of various organic compounds and has been investigated for its possible antitumor activities, particularly through the inhibition of cancer cell respiration.

Key Chemical Reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can yield alcohols or hydrocarbons.

- Substitution: Participates in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies

Several case studies have explored the applications and effects of this compound in various contexts:

-

Case Study on Antitumor Effects:

- Objective: To evaluate the inhibitory effects of this compound on tumor growth.

- Methodology: In vitro assays were conducted using cancer cell lines to assess respiratory inhibition.

- Findings: Significant inhibition of respiration was observed at certain concentrations, suggesting a dose-dependent response that could be leveraged for therapeutic applications.

-

Case Study on Chemical Synthesis:

- Objective: To utilize this compound as a starting material for synthesizing novel organic compounds.

- Methodology: Various synthetic routes were explored involving oxidation and reduction reactions.

- Findings: Successful synthesis of several derivatives indicated the versatility of this compound in organic chemistry applications .

Research Findings

A summary of key research findings regarding this compound's biological activity is presented in the table below:

Propriétés

Numéro CAS |

69915-62-4 |

|---|---|

Formule moléculaire |

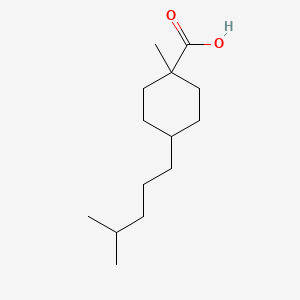

C14H26O2 |

Poids moléculaire |

226.35 g/mol |

Nom IUPAC |

1-methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H26O2/c1-11(2)5-4-6-12-7-9-14(3,10-8-12)13(15)16/h11-12H,4-10H2,1-3H3,(H,15,16) |

Clé InChI |

HARNFRANZLWZKO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC1CCC(CC1)(C)C(=O)O |

SMILES canonique |

CC(C)CCCC1CCC(CC1)(C)C(=O)O |

Key on ui other cas no. |

72788-52-4 |

Synonymes |

1-methyl-4-isohexylcyclohexanecarboxylic acid IG 10 IG 10, (cis)-isomer IG 10, (trans)-isomer IG-10 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.